5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
Description
Overview of Tetrazole Chemistry and its Role as a Privileged Scaffold in Modern Research
Tetrazoles are a class of five-membered aromatic heterocycles containing one carbon and four nitrogen atoms. nih.gov Their unique nitrogen-rich structure endows them with a range of physicochemical properties that have made them invaluable in various scientific fields, particularly medicinal chemistry. nih.govbeilstein-journals.org The tetrazole ring is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of novel therapeutic agents. beilstein-journals.orgisfcppharmaspire.comnih.gov
The utility of the tetrazole moiety stems primarily from its role as a bioisostere for the carboxylic acid group and the cis-amide bond. nih.govresearchgate.netbenthamdirect.com As a carboxylic acid mimic, the 5-substituted-1H-tetrazole exhibits a similar pKa, planar structure, and spatial arrangement of heteroatom lone pairs. nih.gov However, it often provides advantages such as increased lipophilicity, which can enhance membrane penetration, and greater metabolic stability, leading to a prolonged biological half-life. nih.govbeilstein-journals.org This bioisosteric replacement has been successfully employed in the design of numerous marketed drugs. beilstein-journals.orgresearchgate.net Furthermore, 1,5-disubstituted tetrazoles can act as effective surrogates for the cis-amide bond, a key feature in peptidomimetics. nih.gov
The synthesis of tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govbenthamdirect.com This versatile method allows for the introduction of a wide variety of substituents at the 5-position of the ring. The resulting tetrazole derivatives have demonstrated a vast spectrum of biological activities, including antihypertensive, anticancer, antibacterial, antiviral, antifungal, and antiallergic properties. isfcppharmaspire.comnih.govresearchgate.net This broad applicability underscores the importance of the tetrazole scaffold in modern drug discovery and development programs, where it is used to optimize pharmacokinetic and pharmacodynamic profiles of lead compounds. beilstein-journals.orgresearchgate.net
Conformational and Tautomeric Considerations of 2H-Tetrazole Systems
Unsubstituted or monosubstituted tetrazoles at the 5-position can exist in different tautomeric forms, primarily the 1H- and 2H-tetrazoles. nih.govresearchgate.net These tautomers possess distinct chemical and physicochemical properties. researchgate.net Theoretical calculations and experimental observations have shown that in the gas phase, the 2H-tautomer is generally more stable, whereas in solution, the 1H-tautomer tends to be the predominant form. nih.govsci-hub.se
The introduction of a substituent on one of the ring nitrogen atoms, as in 2,5-disubstituted tetrazoles, resolves this tautomeric equilibrium, locking the molecule into a specific isomeric form. mdpi.com In the case of 2H-tetrazole systems, the substituent is located at the N2 position. The planarity of the tetrazole ring is a key conformational feature, which influences its interactions with biological receptors through hydrogen bonding and π-stacking. nih.govrawdatalibrary.net The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial aspect of their function as bioisosteres. nih.gov
The specific conformation and electronic properties of the 2H-tetrazole isomer can significantly impact its biological activity. For instance, the chemical shift of the carbon atom in the tetrazole ring differs by approximately 10 ppm between 1,5-disubstituted and 2,5-disubstituted isomers, providing a useful diagnostic tool in NMR spectroscopy for structure elucidation. mdpi.com The thermal stability of 2,5-disubstituted tetrazoles is also a notable characteristic; they can undergo thermal degradation through the elimination of a nitrogen molecule (N₂). mdpi.com Understanding these conformational and tautomeric aspects is critical for the rational design of tetrazole-containing molecules with specific desired properties.
Rationale for Academic Investigation of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
The academic investigation of this compound is predicated on the established importance of its constituent chemical motifs in medicinal and materials chemistry. While specific research on this exact molecule is not extensively documented in mainstream literature, a strong rationale for its study can be constructed based on the known properties of related compounds.
The core of the molecule is a 2,5-disubstituted tetrazole. This structural class is of significant interest because fixing the substitution at the N2 position eliminates the 1H/2H tautomerism, allowing for a more precise understanding of structure-activity relationships (SAR). mdpi.com The methyl group at the N2 position is a small, chemically stable substituent that "locks" the ring in the 2H-isomeric form.
The substituent at the 5-position is a 3-chlorophenyl group. Phenyl-substituted tetrazoles are a common and well-studied class of compounds. mdpi.comgrowingscience.com The inclusion of a chlorine atom on the phenyl ring is a frequent strategy in drug design to modulate electronic properties and lipophilicity, which can in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The meta-position of the chlorine atom influences the electron distribution and steric profile of the phenyl ring, which can lead to specific interactions with biological targets.
Therefore, the rationale for investigating this compound stems from its potential as:
A Probe for SAR Studies: By comparing its biological activity to that of its 1-methyl isomer, or to analogs with different substituents on the phenyl ring (e.g., 4-chlorophenyl or unsubstituted phenyl), researchers can gain insights into the specific structural requirements for interaction with a given biological target. chemsrc.com
A Candidate for Screening Libraries: Given the vast range of biological activities reported for tetrazole derivatives, this compound represents a logical candidate for inclusion in high-throughput screening campaigns to identify new hits for various diseases. nih.gov
A Building Block for Further Synthesis: The compound can serve as an intermediate for the synthesis of more complex molecules, leveraging the stable and predictable chemistry of the 2,5-disubstituted tetrazole core. organic-chemistry.orgchemicalbook.com
The combination of a defined 2H-tetrazole isomer with a synthetically accessible and electronically modified aromatic substituent makes this compound a compound of significant academic interest for exploring the chemical space of privileged heterocyclic structures.
Compound Information Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 90278-25-4 | nih.gov |
| Molecular Formula | C₈H₇ClN₄ | nih.gov |
| Molecular Weight | 194.62 g/mol | PubChem |
| IUPAC Name | 5-(3-chlorophenyl)-2-methyltetrazole | nih.gov |
| SMILES | CN1N=C(N=N1)C2=CC(=CC=C2)Cl | nih.gov |
| InChIKey | DPJIZBAKTVRYJU-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
CAS No. |
90278-25-4 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 |
InChI Key |
DPJIZBAKTVRYJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Chlorophenyl 2 Methyl 2h Tetrazole and Analogous Derivatives
Strategies for the Construction of 2,5-Disubstituted Tetrazole Scaffolds
The assembly of 2,5-disubstituted tetrazoles typically involves a two-stage conceptual approach: the formation of the 5-substituted tetrazole core, followed by the selective alkylation of the ring. For the target compound, this involves the synthesis of 5-(3-chlorophenyl)-1H-tetrazole and its subsequent regioselective methylation.
[3+2] Cycloaddition Reactions in the Formation of Tetrazole Rings
The most fundamental and widely employed method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition (or Huisgen cycloaddition) of a nitrile with an azide (B81097) source, typically sodium azide (NaN₃). academie-sciences.frnih.govscielo.brnih.gov The reaction involves the formal addition of the 1,3-dipolar azide to the carbon-nitrogen triple bond of the nitrile.
The synthesis of the precursor, 5-(3-chlorophenyl)-1H-tetrazole, is achieved through the reaction of 3-chlorobenzonitrile (B1581422) with sodium azide. This transformation often requires a catalyst to proceed at a reasonable rate and under milder conditions. A variety of catalysts have been developed, ranging from simple Lewis acids to heterogeneous systems. The choice of catalyst and solvent significantly impacts reaction efficiency, time, and yield.
For instance, silica (B1680970) sulfuric acid has been demonstrated as an effective heterogeneous catalyst for this cycloaddition, providing high yields in dimethylformamide (DMF). nih.gov Similarly, various metal salts, including those of zinc, copper, and lead, have been shown to catalyze the reaction effectively. academie-sciences.frscielo.br The use of amine salts, such as pyridine (B92270) hydrochloride, in DMF also provides a mild and efficient route to the desired 5-substituted 1H-tetrazoles. tandfonline.com
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuSO₄·5H₂O | DMSO | 120 | 3.5 | 92 | scielo.br |
| PbCl₂ (10 mol%) | DMF | 120 | 6 | 95 | academie-sciences.fr |
| Silica Sulfuric Acid | DMF | Reflux | 10 | 91 | nih.gov |
| Pyridine Hydrochloride | DMF | 110 | 12 | 92 | tandfonline.com |
N-Alkylation Approaches for Regioselective 2-Methylation
Once the 5-(3-chlorophenyl)-1H-tetrazole precursor is obtained, the subsequent methylation presents a significant challenge: controlling the regioselectivity. The tetrazolide anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N-1 and N-2), leading to a potential mixture of 1,5- and 2,5-disubstituted isomers upon alkylation. For the synthesis of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, conditions must favor methylation at the N-2 position.
The regiochemical outcome of the alkylation is influenced by several factors, including the electronic and steric properties of the C-5 substituent, the nature of the alkylating agent, the counter-ion, and the solvent. mdpi.com Generally, electron-withdrawing groups at the C-5 position and sterically bulky substituents tend to favor the formation of the N-2 alkylated product. mdpi.com
A direct and highly regioselective one-pot method for the synthesis of 5-aryl-2-methyltetrazoles has been developed, bypassing the isolation of the 1H-tetrazole intermediate. This transition-metal-free approach involves the reaction of an aromatic aldehyde (e.g., 3-chlorobenzaldehyde) with methylhydrazine, followed by in situ oxidative cyclization. organic-chemistry.org This method provides a streamlined route to the desired N-2 methylated product.
| Aromatic Aldehyde | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Chlorobenzaldehyde | MeNHNH₂, DTBAD, PIFA | CH₂Cl₂/TFE | Room Temp. | 85 | organic-chemistry.org |
| Benzaldehyde | MeNHNH₂, DTBAD, PIFA | CH₂Cl₂/TFE | Room Temp. | 86 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | MeNHNH₂, DTBAD, PIFA | CH₂Cl₂/TFE | Room Temp. | 89 | organic-chemistry.org |
DTBAD: Di-tert-butyl azodicarboxylate; PIFA: [Bis(trifluoroacetoxy)iodo]benzene; TFE: 2,2,2-Trifluoroethanol
Advancements in Catalytic and Green Synthesis of Tetrazole Derivatives
Recent research has focused on developing more sustainable and efficient catalytic systems for tetrazole synthesis, aligning with the principles of green chemistry.
Heterogeneous and Nanoparticle Catalysis in Tetrazole Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. nih.gov Nanoparticle-based catalysts have emerged as particularly effective due to their high surface-area-to-volume ratio, which enhances catalytic activity. nih.gov
Various nanomaterials have been explored for the synthesis of 5-substituted-1H-tetrazoles. For example, magnetic nanoparticles (e.g., Fe₃O₄) functionalized with catalytic species allow for easy recovery of the catalyst using an external magnet. Catalysts such as Fe₃O₄-adenine-Zn and Pd-SMTU@boehmite have been successfully employed in the cycloaddition of nitriles with sodium azide, often providing excellent yields in shorter reaction times and under milder or solvent-free conditions. nih.gov For the reaction between 4-chlorobenzonitrile (B146240) and sodium azide, an Fe₃O₄-adenine-Zn nanocatalyst afforded a 96% yield within 80 minutes at 120 °C in polyethylene (B3416737) glycol (PEG). nih.gov
Multicomponent Reaction (MCR) Strategies for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org The Ugi-azide four-component reaction (UT-4CR) is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. nih.govmdpi.com In this reaction, an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide) react in one pot. The azide traps an intermediate nitrilium ion, leading to the formation of the tetrazole ring. nih.gov While this method typically yields 1,5-disubstituted products, it represents a powerful green strategy for building libraries of complex tetrazole derivatives. Another approach involves the one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source like [bmim]N₃ to produce 5-substituted 1H-tetrazoles. researchgate.net
Mechanistic Insights into Tetrazole Ring Formation and Functionalization
Understanding the underlying mechanisms of tetrazole formation and alkylation is crucial for optimizing reaction conditions and controlling selectivity.
The [3+2] cycloaddition of azide to a nitrile is often depicted as a concerted process. However, computational studies using density functional theory (DFT) suggest that the reaction may proceed through a stepwise mechanism. This involves an initial activation of the nitrile by the catalyst (e.g., a Lewis acid or a proton source), making the nitrile carbon more electrophilic. The azide anion then attacks the activated nitrile to form an imidoyl azide intermediate, which subsequently undergoes cyclization to form the tetrazole ring. The activation barrier for this process is strongly correlated with the electron-withdrawing potential of the substituent on the nitrile.
The regioselectivity of N-alkylation is a complex phenomenon governed by a balance of electronic and steric factors, as well as the reaction mechanism (Sₙ1 vs. Sₙ2). mdpi.comrsc.org The tetrazolide anion exists in tautomeric forms (1H and 2H), and the relative stability and nucleophilicity of the N-1 and N-2 atoms in these tautomers influence the alkylation site. Computational studies have been employed to rationalize the observed product ratios by calculating the energies of the tautomers and the transition states for alkylation at each nitrogen. mdpi.com For 5-substituted tetrazoles, the N-2 position is generally less sterically hindered, and the resulting 2,5-disubstituted isomer is often thermodynamically more stable, which can be exploited to achieve N-2 selectivity. rsc.org
Advanced Spectroscopic and Structural Characterization of 5 3 Chlorophenyl 2 Methyl 2h Tetrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, both ¹H and ¹³C NMR are crucial for confirming the regioisomeric placement of the methyl group on the tetrazole ring.
The distinction between the 1,5- and 2,5-disubstituted tetrazole isomers is readily achieved by examining the ¹³C NMR chemical shifts of the tetrazole ring carbon. It is well-established that the chemical shift of the carbon in a 2,5-disubstituted tetrazole ring appears approximately 10 ppm downfield compared to its 1,5-disubstituted counterpart. For instance, the tetrazole carbon in 2-methyl-5-phenyltetrazole resonates at δ = 164.25 ppm, whereas the corresponding carbon in 1-methyl-5-phenyltetrazole (B3340059) is found at δ = 154.2 ppm. mdpi.com This significant difference provides a definitive diagnostic marker for the correct isomer.
In the ¹H NMR spectrum of this compound, the protons of the 3-chlorophenyl group exhibit characteristic aromatic signals, while the methyl group attached to the tetrazole ring gives rise to a singlet. The integration and splitting patterns of the aromatic protons further confirm the substitution pattern on the phenyl ring. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the methyl group and the tetrazole ring nitrogen. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenyltetrazoles.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Phenyl-1H-tetrazole | ¹H | 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H) |
| ¹³C | 155.3, 131.1, 129.3, 126.8, 124.0 | |
| 5-(4-Chlorophenyl)-1H-tetrazole | ¹H | 7.74 (d, J=8.5 Hz, 2H), 7.53 (d, J=8.5 Hz, 2H) |
| ¹³C | 147.8, 145.7, 131.4, 124.3, 123.7 | |
| 1-Methyl-5-phenyl-1H-tetrazole | ¹³C | 154.2 |
| 2-Methyl-5-phenyl-2H-tetrazole | ¹³C | 164.25 |
Note: Data is compiled from various sources for illustrative purposes. mdpi.comgrowingscience.com
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides the precise mass of the molecular ion, which can be used to confirm its elemental composition. rsc.org
The monoisotopic mass of this compound (C₈H₇ClN₄) is 194.0359 g/mol . nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for MS analysis.
A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂) from the molecular ion to form a stable fragment. mdpi.com This is often observed as the base peak in the mass spectrum. For 2-methyl-5-phenyl-2H-tetrazole, the loss of nitrogen from a weak molecular ion leads to the base peak. mdpi.com Further fragmentation of the [M+H-N₂]⁺ ion can occur, providing additional structural information. For instance, in a related compound, tandem mass spectrometry showed the elimination of a second nitrogen molecule. mdpi.com The fragmentation of the chlorophenyl group would also produce characteristic isotopic patterns due to the presence of the chlorine-35 and chlorine-37 isotopes.
Table 2: Predicted m/z Values for Adducts of 5-(3-Chlorophenyl)-2H-tetrazole.
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 181.02756 |
| [M+Na]⁺ | 203.00950 |
| [M-H]⁻ | 179.01300 |
| [M+NH₄]⁺ | 198.05410 |
| [M+K]⁺ | 218.98344 |
Note: These values are for the parent compound without the methyl group. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:
Aromatic C-H stretching: Typically observed in the range of 3000-3100 cm⁻¹. researchgate.net
Alkyl C-H stretching: From the methyl group, appearing around 2924 cm⁻¹.
C=C and C=N stretching: Vibrations from the phenyl and tetrazole rings are expected in the 1400-1600 cm⁻¹ region. For example, bands at 1599 cm⁻¹ (C=C, aryl), 1500 cm⁻¹ (-N=N-, tetrazole ring), and 1356 cm⁻¹ (-C=N-, tetrazole ring) have been reported for similar structures.
Tetrazole ring vibrations: The tetrazole ring itself has characteristic vibrations. For instance, bands at 1268 cm⁻¹ and 1095 cm⁻¹ have been attributed to the -CN₄ group.
C-Cl stretching: A band corresponding to the carbon-chlorine bond is also expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm). pnrjournal.com However, the presence of the 3-chlorophenyl substituent, a chromophore, shifts the absorption to longer wavelengths. For a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, experimental UV-Vis spectra in ethanol (B145695) showed three main absorption bands at 274 nm, 236 nm, and 202 nm. mdpi.com The long-wavelength band often exhibits a vibrational fine structure. mdpi.com
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity.
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the 2,5-substitution pattern on the tetrazole ring. It would also reveal the relative orientation of the phenyl and tetrazole rings. In many 5-phenyltetrazole derivatives, the two rings are not coplanar. For example, in 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the benzene (B151609) ring makes a dihedral angle of 38.27 (11)° with the tetrazole ring. researchgate.net
The crystal packing is stabilized by intermolecular interactions such as hydrogen bonds (if applicable), π-π stacking, and other van der Waals forces. In the absence of strong hydrogen bond donors in this compound, π-π stacking interactions between the aromatic rings are likely to play a significant role in the crystal lattice. For instance, in the crystal structure of 5,5'-(p-Phenylene)di-1H-tetrazole, the supramolecular structure is stabilized by aromatic π-π-stacking interactions. nih.gov
Table 3: Illustrative Crystallographic Data for a Tetrazole Derivative.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.5396 (4) |
| b (Å) | 9.8219 (10) |
| c (Å) | 9.7525 (10) |
| β (°) | 92.910 (5) |
| V (ų) | 434.28 (7) |
| Z | 2 |
Note: Data for 5,5'-(p-Phenylene)di-1H-tetrazole. nih.gov
Theoretical and Computational Investigations of 5 3 Chlorophenyl 2 Methyl 2h Tetrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the electronic structure and equilibrium geometry of molecules. For 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of its molecular properties. researchgate.netasianpubs.org
Conformational analysis through DFT optimization reveals the most stable three-dimensional arrangement of the molecule. Key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are calculated. In 2,5-disubstituted tetrazoles, the tetrazole ring itself is a planar, aromatic system. nih.gov The dihedral angle between the planes of the tetrazole and the substituted phenyl ring is a critical parameter, indicating the degree of conjugation between the two ring systems. nih.govmdpi.com A smaller dihedral angle suggests more significant π-π conjugation. nih.gov
Electronic structure analysis focuses on the distribution of electrons and orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For tetrazole derivatives, the nitrogen atoms of the ring typically represent negative potential regions, making them likely sites for electrophilic attack or coordination. researchgate.netasianpubs.org
Table 1: Representative Calculated Geometrical Parameters for 2,5-Disubstituted Phenyl-Tetrazole Systems
This table presents typical data ranges derived from DFT calculations on analogous structures, as specific experimental or calculated values for this compound are not available in the provided search results.
| Parameter | Description | Typical Calculated Value |
| C5-N1 Bond Length | Bond distance between C5 and N1 of the tetrazole ring | ~1.33 - 1.35 Å |
| N1-N2 Bond Length | Bond distance between N1 and N2 of the tetrazole ring | ~1.30 - 1.32 Å |
| C5-C(phenyl) Bond Length | Bond distance between the tetrazole and phenyl rings | ~1.45 - 1.48 Å |
| N2-C(methyl) Bond Length | Bond distance between the tetrazole N2 and methyl carbon | ~1.46 - 1.48 Å |
| Tetrazole-Phenyl Dihedral Angle | Torsion angle defining the orientation of the two rings | ~5° - 40° |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Protein Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule. rsc.org
In the context of medicinal chemistry, MD simulations are frequently used to study the stability of ligand-protein complexes predicted by molecular docking. nih.gov After docking this compound into the active site of a target protein, an MD simulation can be run to assess whether the ligand remains stably bound. researchgate.net Key metrics analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions over time. A stable, low RMSD value suggests the complex is not undergoing major conformational changes and the binding is stable.
Interaction Energy: The simulation allows for the calculation of binding energies (e.g., van der Waals and electrostatic energies) between the ligand and the protein, providing a more dynamic and often more accurate picture of the binding affinity than docking scores alone. nih.gov
Hydrogen Bonds and Hydrophobic Interactions: MD trajectories can be analyzed to determine the persistence of specific interactions, such as hydrogen bonds, throughout the simulation. nih.govresearchgate.net An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.
These simulations can reveal, for instance, how the chlorophenyl group and the tetrazole ring of the compound orient themselves within a binding pocket to optimize interactions with key amino acid residues. nih.gov
Quantum Chemical Methods for Reactivity Predictions and Spectroscopic Correlations
Quantum chemical methods are instrumental in predicting the reactivity of a molecule and in interpreting its spectroscopic signatures. For this compound, these methods can forecast its behavior in chemical reactions and help confirm its structure.
Reactivity can be predicted using descriptors derived from electronic structure calculations. acs.org As mentioned, the HOMO-LUMO energy gap provides insight into chemical stability; a smaller gap suggests higher reactivity. nih.gov MEP maps identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net For 2,5-disubstituted tetrazoles, thermal decomposition is a known reaction pathway, often involving the elimination of a nitrogen molecule (N₂). nih.govmdpi.com Quantum chemical calculations can model the transition states and activation barriers for such decomposition pathways, providing information on the compound's thermal stability. researchgate.net
Furthermore, computational methods are crucial for correlating theoretical data with experimental spectroscopic results, which is essential for structural elucidation.
NMR Spectroscopy: DFT calculations can predict the ¹³C and ¹H NMR chemical shifts. These predicted values can be compared with experimental spectra to confirm the identity of a synthesized compound. A key distinguishing feature for tetrazole isomers is the ¹³C chemical shift of the C5 carbon in the tetrazole ring. For 2,5-disubstituted isomers, this signal appears significantly downfield (typically 162–167 ppm) compared to the corresponding 1,5-disubstituted isomers (152–156 ppm). mdpi.comresearchgate.netbeilstein-journals.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λₘₐₓ) in its UV-Vis spectrum. mdpi.com This is useful for understanding the electronic properties and confirming the identity of conjugated systems like this compound.
Table 2: Correlation of Computational and Experimental Spectroscopic Data for 2,5-Disubstituted Tetrazoles
| Spectroscopic Method | Parameter | Typical Value for 2,5-Isomer | Significance |
| ¹³C NMR | Chemical Shift of C5 Carbon | 162 - 167 ppm | Distinguishes from 1,5-isomer (~152-156 ppm) researchgate.netbeilstein-journals.org |
| ¹H NMR | Chemical Shift of N-CH₃ Protons | Varies | Confirms methyl group position |
| UV-Vis | λₘₐₓ | ~270 - 280 nm | Correlates with electronic transitions of the conjugated system mdpi.com |
Computational Studies on Tautomeric Preferences and Regioisomer Stability in Tetrazole Systems
For substituted tetrazoles, two key isomeric possibilities exist: tautomerism and regioisomerism. Computational studies have been vital in understanding the relative stabilities of these different forms.
Tautomerism: A 5-substituted tetrazole can exist in two primary tautomeric forms: the 1H-tautomer and the 2H-tautomer. Numerous computational studies using DFT and other methods have consistently shown that for 5-phenyl and related 5-aryl tetrazoles, the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. acs.orgijsr.netiosrjournals.org The energy difference is typically in the range of 2-4 kcal/mol. iosrjournals.org This preference is often attributed to the aromatic character of the ring system; calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), indicate a higher degree of aromaticity for the 2H-tautomer. ijsr.net
Regioisomerism: When a 5-substituted tetrazole is alkylated (e.g., methylated), the alkyl group can attach to either the N1 or N2 position, leading to two different regioisomers: the 1,5-disubstituted product and the 2,5-disubstituted product. This compound is a 2,5-disubstituted regioisomer. Computational calculations, in agreement with experimental observations, have established that the 2,5-disubstituted regioisomer is generally the thermodynamically more stable product compared to the 1,5-isomer. researchgate.netnanomedicine-rj.com This stability can be attributed to factors including reduced steric hindrance and more favorable electronic configurations. nanomedicine-rj.com The synthesis of these compounds often yields a mixture of both regioisomers, but the 2,5-isomer is typically the major product, reflecting its greater thermodynamic stability. researchgate.net
Table 3: Computationally Determined Relative Stabilities of Tetrazole Isomers
| Isomer Comparison | More Stable Form | Typical Calculated Energy Difference (Gas Phase) | Primary Reason |
| Tautomers (1H vs. 2H) | 2H-Tetrazole | 2 - 4 kcal/mol | Higher aromaticity, more favorable electronics ijsr.netiosrjournals.org |
| Regioisomers (1,5- vs. 2,5-) | 2,5-Disubstituted | Varies, but 2,5- is lower in energy | Thermodynamic control, less steric hindrance researchgate.netnanomedicine-rj.com |
Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl 2 Methyl 2h Tetrazole and Analogous Tetrazoles
General Principles Governing Biological Activity in Tetrazole Derivatives
The tetrazole ring is a significant pharmacophore in medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group. tandfonline.com This substitution can enhance a molecule's lipophilicity and metabolic stability, potentially improving its bioavailability and duration of action. tandfonline.comhilarispublisher.com The planar, aromatic nature of the tetrazole ring, with its high nitrogen content, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. nih.govresearchgate.net
Tetrazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory properties. anjs.edu.iqsphinxsai.comsemanticscholar.org The biological activity is highly dependent on the nature and position of substituents on the tetrazole ring. For instance, 5-substituted tetrazoles can exist as 1H and 2H tautomers, and the specific substitution pattern dictates the dominant tautomeric form and its physicochemical properties. nih.gov The acidity of the tetrazole ring, comparable to that of carboxylic acids, is influenced by the electronic nature of the substituent at the C-5 position. researchgate.net
The versatility of the tetrazole moiety allows it to be incorporated into diverse molecular scaffolds to modulate biological activity. researchgate.net For example, tetrazole-containing compounds like the antihypertensive drug losartan (B1675146) and the antibiotic cefazolin (B47455) are well-established in clinical practice. sphinxsai.combohrium.com
Influence of Chloro-Substitution on the Phenyl Ring on Bioactivity and Binding Affinity
The presence and position of a chlorine atom on the phenyl ring of 5-phenyltetrazole derivatives can profoundly impact their biological activity. eurochlor.org A chloro-substituent can modulate the molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for drug-receptor interactions. researchgate.netresearchgate.net
Generally, the introduction of a chlorine atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. researchgate.netresearchgate.net The electron-withdrawing nature of chlorine also alters the electron density of the phenyl ring, which can influence binding affinity. researchgate.net The position of the chlorine atom (ortho, meta, or para) is crucial. For instance, in a series of naphthalimide-1,2,3-triazole hybrids, a derivative with an ortho-chlorine substituent showed the most potent inhibitory activity against certain enzymes, highlighting the importance of positional isomerism. nih.gov
The "magic chloro" effect, where the addition of a chlorine atom drastically improves biological activity, is often attributed to the atom occupying a specific pocket in the target protein, leading to enhanced binding. chemrxiv.org However, this effect is not universal, and in some cases, chlorination can diminish or have no effect on activity. eurochlor.org
| Compound | R Group (Position) | Observed Effect on Activity (Example Target) |
|---|---|---|
| Analog A | H | Baseline Activity |
| Analog B | 4-Cl | Increased Potency (e.g., COX-2 Inhibition) nih.gov |
| Analog C | 3-Cl | Potentially altered selectivity or potency |
| Analog D | 2-Cl | May introduce steric hindrance, affecting binding nih.gov |
| Analog E | 4-OCH₃ | Often leads to increased activity nih.gov |
This table is a generalized representation based on SAR principles and may not reflect the specific activity of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole.
Role of N2-Methylation in Modulating Molecular Recognition and Selectivity
The alkylation of the tetrazole ring, specifically methylation at the N1 or N2 position, is a critical determinant of the compound's biological profile. The methylation of 5-substituted tetrazolates typically yields a mixture of 1-methyl and 2-methyl isomers. researchgate.net The ratio of these products is influenced by the electronic and steric properties of the substituent at the C-5 position. researchgate.net
N2-methylation, as seen in this compound, can have several consequences for molecular recognition and selectivity:
Steric Effects : The methyl group at the N2 position can influence the preferred conformation of the molecule, which in turn affects how it fits into a binding site.
Electronic Effects : Methylation eliminates the acidic proton of the tetrazole ring, which can alter the molecule's ability to act as a hydrogen bond donor. This can significantly change its binding mode compared to the unmethylated parent compound.
Lipophilicity : The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties.
Studies on the alkylation of 5-substituted tetrazolates have shown that increased electronegativity and steric bulk of the C-5 substituent favor methylation at the N2 position. researchgate.net The choice between N1 and N2 isomers can lead to dramatic differences in biological activity. For instance, in the development of antihypertensive agents, the specific regioisomer of the tetrazole moiety is often crucial for optimal interaction with the angiotensin II receptor. mdpi.com
| Isomer | Property | General Consequence |
|---|---|---|
| N1-Methyl | Acidity | Non-acidic |
| Conformation | Can adopt different spatial arrangements compared to the N2-isomer | |
| N2-Methyl | Acidity | Non-acidic |
| Conformation | Steric bulk of the methyl group can influence the orientation of the C-5 substituent |
Stereoelectronic Effects and Conformational Preferences in SAR
Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are vital in understanding the SAR of tetrazole derivatives. baranlab.org The preferred conformation of this compound is determined by a balance of steric and electronic interactions between the phenyl and tetrazole rings.
The dihedral angle between the two rings is a key conformational parameter. A planar conformation would maximize π-system conjugation but may be disfavored due to steric clashes between the ortho-hydrogens of the phenyl ring and the tetrazole ring. A twisted conformation may be energetically more favorable. The specific conformational preference will dictate the three-dimensional shape of the molecule and its complementarity to a biological target.
The electronic properties of the tetrazole ring and the chloro-substituted phenyl ring also play a role. The nitrogen-rich tetrazole ring has distinct electronic donor and acceptor properties that contribute to its binding capabilities. nih.gov The electron-withdrawing chlorine atom influences the charge distribution on the phenyl ring, which can affect electrostatic interactions with a receptor. These stereoelectronic factors are fundamental to the molecule's ability to adopt a bioactive conformation and engage in productive binding interactions. tandfonline.com
Following a comprehensive search for scientific literature pertaining to the specific chemical compound This compound , it has been determined that there is no available research data corresponding to the detailed outline requested for the article.
Extensive and targeted searches were conducted to find information on the mechanistic investigations of this compound's biological interactions in an in vitro context, including its receptor antagonism, enzyme inhibition, antiproliferative activity, and antimicrobial efficacy.
The search results yielded information on the broader class of tetrazole derivatives or other specific, structurally distinct tetrazole-containing molecules. However, no studies were found that specifically investigate the biological activities of This compound in relation to:
Receptor Antagonism and Enzyme Inhibition: No data was found on its molecular docking, binding energy, or its modulatory effects on the P2X7 receptor, urease enzyme, G protein-coupled receptors (GPR119), or peroxisome proliferator-activated receptors (PPAR-γ).
Antiproliferative Activity: There is no available literature detailing its effects on any cancer cell lines or the associated cellular mechanisms.
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Given the strict requirement to focus solely on This compound and to adhere strictly to the provided outline, it is not possible to generate the requested article. Creating content based on the general properties of tetrazoles or the activities of other related compounds would not meet the specific and exclusive focus of the instructions. Therefore, this request cannot be fulfilled due to the absence of specific scientific data for the subject compound.
Mechanistic Investigations of 5 3 Chlorophenyl 2 Methyl 2h Tetrazole S Biological Interactions in Vitro Context
In Vitro Antimicrobial Efficacy Against Specific Pathogens and Underlying Action Modes
Antibacterial Activity and Bacterial Target Interaction
No in vitro studies detailing the antibacterial activity of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole against any bacterial strains have been identified. Consequently, there is no information regarding its minimum inhibitory concentrations (MICs), potential bacterial targets, or mechanisms of antibacterial action.
Antifungal Activity and Fungal Membrane Interactions
There are no available research articles or data describing the in vitro antifungal properties of this compound. Information regarding its efficacy against fungal pathogens, such as Candida or Aspergillus species, or its potential interactions with fungal membranes, is currently absent from the scientific literature.
Antileishmanial Activity and Parasite-Specific Target Inhibition
A thorough search of scientific databases yielded no studies on the in vitro antileishmanial activity of this compound. As such, there is no data on its potential to inhibit the growth of Leishmania parasites or any information on parasite-specific targets.
Antitubercular Activity against Mycobacterium tuberculosis
No published data exists on the in vitro antitubercular activity of this compound. Its efficacy against Mycobacterium tuberculosis, including MIC values, has not been reported.
Evaluation of Antioxidant Properties and Radical Scavenging Mechanisms
There are no available in vitro studies that evaluate the antioxidant properties of this compound. Data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging is not available, and therefore its radical scavenging mechanisms have not been investigated.
Other In Vitro Bioactivities (e.g., Anti-inflammatory Mechanisms)
No in vitro studies have been published regarding other potential bioactivities of this compound, including any anti-inflammatory mechanisms. Research into its effects on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, has not been reported.
Advanced Applications of Tetrazole Scaffolds in Rational Drug Design
Tetrazoles as Metabolically Stable Carboxylic Acid Bioisosteres in Lead Optimization
A cornerstone of lead optimization in drug discovery is the fine-tuning of a molecule's properties to enhance its efficacy, safety, and pharmacokinetic profile. One widely employed strategy is bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic characteristics. The 5-substituted-2H-tetrazole ring, as seen in 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole, is a classic and highly successful bioisostere for the carboxylic acid group.
The rationale for this substitution lies in the similar acidic properties of the tetrazole proton and the carboxylic acid proton. The pKa of the N-H proton in a 5-substituted tetrazole is typically in the range of 4.5-6.0, which is comparable to the pKa of many carboxylic acids. This similarity in acidity allows the tetrazole group to engage in similar ionic interactions with biological targets as the carboxylic acid it replaces.
However, the key advantage of the tetrazole moiety lies in its superior metabolic stability. Carboxylic acids are often susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and reduced bioavailability of the drug. The tetrazole ring is generally resistant to such metabolic pathways, leading to an improved pharmacokinetic profile. Furthermore, the tetrazole group is more lipophilic than a carboxylic acid, which can enhance membrane permeability and oral absorption.
Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Tetrazoles
| Property | Carboxylic Acid (-COOH) | 5-Substituted-2H-Tetrazole | Advantage of Tetrazole Bioisostere |
|---|---|---|---|
| Acidity (pKa) | ~4-5 | ~4.5-6.0 | Similar acidity allows for comparable biological interactions. |
| Lipophilicity (LogP) | Lower | Higher | Can improve membrane permeability and reduce clearance. |
| Metabolic Stability | Susceptible to glucuronidation and other metabolic pathways. | Generally resistant to common metabolic transformations. | Increased half-life and improved bioavailability. |
Integration of Tetrazole Moieties into Hybrid Chemical Architectures for Multi-Target Approaches
The "one-molecule, multiple-targets" paradigm has gained significant traction in drug discovery for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. This approach involves the design of hybrid molecules that can simultaneously modulate the activity of two or more biological targets. The tetrazole scaffold, including derivatives like this compound, offers a versatile platform for the construction of such multi-target agents.
The chemical stability and synthetic tractability of the tetrazole ring allow for its facile incorporation into more complex molecular architectures. By linking a tetrazole-containing fragment, known to interact with one target, to another pharmacophore that binds to a second target, researchers can create novel hybrid compounds with dual activity. The tetrazole moiety can serve as a key anchoring group for one of the targets or act as a linker connecting two distinct pharmacophoric units.
While specific examples of this compound being used in multi-target drug design are not extensively documented, the broader class of tetrazole-containing hybrids has shown promise. For instance, hybrid molecules incorporating a tetrazole ring and other heterocyclic systems have been investigated as potential anticancer agents designed to inhibit multiple signaling pathways involved in tumor growth and proliferation.
Exploration of Tetrazole-Containing Building Blocks in Combinatorial Chemistry
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of compounds for high-throughput screening. The success of this approach relies on the availability of versatile and synthetically accessible building blocks. Tetrazole-containing molecules, such as this compound, are valuable building blocks for the generation of diverse chemical libraries.
The synthesis of 5-substituted tetrazoles can be readily achieved through the [3+2] cycloaddition of nitriles with an azide (B81097) source. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it amenable to combinatorial and parallel synthesis strategies. By varying the substituents on the aromatic ring of the nitrile precursor, a diverse library of 5-aryl-tetrazoles can be generated.
Furthermore, the tetrazole ring itself can be functionalized, providing additional points of diversity for library synthesis. For example, the nitrogen atoms of the tetrazole ring can be alkylated or arylated to introduce further structural variations. The use of this compound as a foundational scaffold allows for the systematic exploration of the chemical space around this core structure, aiding in the identification of novel bioactive compounds.
Table 2: Representative Examples of Tetrazole-Containing Scaffolds in Combinatorial Libraries
| Scaffold | Method of Diversification | Potential Therapeutic Area |
|---|---|---|
| 5-Aryl-2H-tetrazoles | Variation of the aryl substituent. | Antihypertensive, Anti-inflammatory |
| 1,5-Disubstituted tetrazoles | Variation of substituents at both the 1- and 5-positions. | Anticancer, Antiviral |
Ligand Design for Coordination Chemistry
The nitrogen-rich nature of the tetrazole ring makes it an excellent ligand for coordinating with a variety of metal ions. The four nitrogen atoms of the tetrazole ring can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal centers. This property has led to the exploration of tetrazole derivatives, including 5-aryl-2-methyl-2H-tetrazoles, in the field of coordination chemistry and the development of novel metal-organic frameworks (MOFs) and coordination polymers.
The coordination mode of the tetrazole ligand can vary depending on the nature of the metal ion, the substituents on the tetrazole ring, and the reaction conditions. The tetrazole can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of coordination complexes with different dimensionalities and topologies.
While specific coordination complexes of this compound are not widely reported, the coordination chemistry of structurally similar 5-phenyl-2-methyl-2H-tetrazoles has been investigated. These studies provide insights into how the electronic and steric properties of the aryl substituent can influence the coordination behavior of the tetrazole ligand and the resulting properties of the metal complex. Such metal complexes have potential applications in catalysis, gas storage, and as therapeutic or diagnostic agents.
Future Research Directions and Challenges in 5 3 Chlorophenyl 2 Methyl 2h Tetrazole Research
Development of Next-Generation Tetrazole-Based Research Probes and Tool Compounds
A significant future direction lies in the development of sophisticated research probes and tool compounds derived from the 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole scaffold. These tools are instrumental for target identification, validation, and elucidating complex biological pathways.
One promising approach involves the design of light-activatable 2,5-disubstituted tetrazoles. nih.gov These probes can be used for proteome-wide profiling of specific amino acid residues, such as aspartates and glutamates, in living cells. nih.gov By incorporating a photoaffinity label into the this compound structure, researchers could create a powerful tool to map its interactions within the proteome upon photoactivation, offering precise insights into its mechanism of action. For instance, 2-aryl-5-carboxytetrazoles (ACT) have been developed as a new class of photoaffinity labels for efficient in situ target capture. acs.org Attaching an ACT moiety to a molecule like this compound could allow for the identification of its specific protein targets and off-targets. acs.org
Furthermore, incorporating moieties like propargyl groups can create small-molecule probes that enhance covalent interaction, detection, and identification of protein targets. mdpi.com The development of such probes from the core compound could facilitate a deeper understanding of its bioactivity and help in the rational design of more potent and selective derivatives.
Table 1: Examples of Functional Moieties for Developing Tetrazole-Based Research Probes
| Functional Moiety | Application in Research Probes | Potential Benefit for this compound |
|---|---|---|
| 2-Aryl-5-carboxytetrazole (ACT) | Photoaffinity label for target identification. acs.org | Enables covalent cross-linking to interacting proteins upon UV irradiation for target discovery. acs.org |
| Alkyne Tag | Used in bioorthogonal chemistry (e.g., Click Chemistry) for labeling and visualization. nih.gov | Allows for the attachment of fluorescent dyes or biotin (B1667282) for tracking the molecule in biological systems. |
| Propargyl Group | Can act as a covalent warhead for target engagement and identification. mdpi.com | Facilitates the formation of stable covalent bonds with target proteins, aiding in their isolation and identification. mdpi.com |
Innovations in Stereoselective and Sustainable Synthetic Methodologies
While methods for synthesizing 2,5-disubstituted tetrazoles exist, future research must focus on developing more innovative, stereoselective, and sustainable synthetic routes. researchgate.net The demand for environmentally benign chemical processes is a major driver in modern organic synthesis.
Green chemistry approaches, such as the use of multicomponent reactions (MCRs), are gaining traction. eurekaselect.combohrium.com MCRs, like the Ugi-azide reaction, offer a step- and atom-economical pathway to complex molecules, reducing waste and the use of hazardous reagents. eurekaselect.com Applying these principles to the synthesis of this compound and its analogs could lead to more efficient and environmentally friendly production. Another sustainable approach involves the use of reusable catalysts, such as copper(I) oxide (Cu₂O) nanoparticles for the aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids, which presents a simple and green method for synthesizing 2,5-disubstituted tetrazoles. rsc.org
Moreover, developing stereoselective synthetic methods is crucial, especially when the compound or its derivatives are intended for interaction with chiral biological targets like enzymes and receptors. While the core this compound is achiral, future derivatives with chiral centers will require synthetic methods that can control the three-dimensional arrangement of atoms. This will be essential for producing enantiomerically pure compounds to study their differential biological activities and to develop more selective therapeutic agents.
Table 2: Comparison of Synthetic Methodologies for 2,5-Disubstituted Tetrazoles
| Synthetic Method | Key Features | Advantages for Future Synthesis |
|---|---|---|
| Cu₂O-catalyzed Aerobic Oxidation rsc.org | Uses a simple copper catalyst and oxygen as the oxidant. | Green, atom-efficient, avoids harsh reagents. |
| Silver-Catalyzed [3+2] Cycloaddition thieme.de | Cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts. | Provides an efficient route to functionalized tetrazoles. |
| Multicomponent Reactions (e.g., Ugi-Azide) eurekaselect.com | One-pot reactions combining multiple starting materials. | High efficiency, reduced waste, rapid generation of molecular diversity. |
| N-Tosylhydrazone Coupling researchgate.net | Thermic activation for C-N coupling, highly regioselective for the 2,5-isomer. | Mild conditions, high regioselectivity. |
Advancements in In Silico Predictive Modeling and High-Throughput Screening
Computational tools are indispensable in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of molecular properties. Future research on this compound will heavily rely on advancements in in silico modeling and high-throughput screening (HTS).
Pharmacophore modeling and virtual screening can be employed to identify novel tetrazole derivatives with potential activity against specific targets. nih.gov For example, a pharmacophore model based on a known enzyme's active site could be used to screen virtual libraries of compounds structurally related to this compound to find new potential inhibitors. nih.gov This approach was successfully used to identify novel tetrazole inhibitors of MurB, an enzyme involved in bacterial peptidoglycan biosynthesis. nih.gov
Furthermore, the generation of large libraries of tetrazole-based compounds for HTS is becoming more feasible with the development of novel building blocks and efficient synthetic methods. beilstein-journals.org Using tetrazole aldehydes as versatile building blocks in MCRs can facilitate the creation of diverse and complex drug-like molecules for screening against a wide array of biological targets. beilstein-journals.org This strategy can accelerate the discovery of new biological activities for derivatives of this compound.
Discovery of Novel Biological Targets Modulated by 2H-Tetrazoles
The tetrazole ring is a well-known bioisostere for the carboxylic acid group and is present in numerous marketed drugs, exhibiting a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial effects. researchgate.netbeilstein-journals.org A key challenge and opportunity for future research is to discover novel biological targets for this compound and related 2H-tetrazoles.
Many existing tetrazole-containing drugs target well-established pathways. For example, valsartan, an angiotensin II receptor blocker, contains a tetrazole ring. mdpi.com However, the vastness of the biological space suggests that many more targets remain to be discovered. The structural features of 2,5-disubstituted tetrazoles may allow them to interact with novel classes of proteins. For instance, recent studies have identified tetrazole derivatives that target tubulin, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov
Future research should employ unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify new therapeutic areas for this class of compounds. A structurally similar compound, 5-(3-Bromo-4-methyl-phenyl)-2H-tetrazole, has been investigated for the development of anti-inflammatory and antimicrobial agents, suggesting that this compound may also have potential in these areas. chemimpex.com Systematic screening against various bacterial and fungal strains, as well as in models of inflammation and cancer, could reveal previously unknown biological activities and targets. chemistryjournals.netnih.gov
Table 3: Potential Biological Target Classes for 2H-Tetrazole Derivatives
| Target Class | Example | Therapeutic Area |
|---|---|---|
| Enzymes | MurB nih.gov, Cyclooxygenase isfcppharmaspire.com | Antibacterial, Anti-inflammatory |
| G-Protein Coupled Receptors (GPCRs) | Angiotensin II Receptor mdpi.com | Cardiovascular (Hypertension) |
| Structural Proteins | Tubulin nih.gov | Oncology |
| Ion Channels | M2 Proton Channel (Influenza) nih.gov | Antiviral |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole to improve regioselectivity and yield?
- Methodological Answer :
- Use metal-free coupling reactions with thermic or microwave activation to enhance regioselectivity. For example, coupling O-peracylated tosylhydrazones with tetrazoles under basic conditions (e.g., K₂CO₃ or DBU) achieves regioselectivity >90% for 2-substituted tetrazoles .
- Optimize reaction parameters:
- Temperature : 70–80°C in PEG-400 medium.
- Catalyst : Bleaching Earth Clay (pH 12.5, 10 wt%) improves reaction efficiency .
- Monitor progress via TLC and purify via recrystallization in aqueous acetic acid. Typical yields range from 7–67%, depending on substituents .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ and tetrazole ring vibrations at 1450–1500 cm⁻¹) .
- ¹H and ¹³C NMR : Assign chemical shifts for regioselective products. For example:
- 2-(3-Chlorobenzyl)-5-phenyl-2H-tetrazole : δ 7.25–7.45 ppm (aromatic protons) and δ 5.35 ppm (CH₂ bridge) in CDCl₃ .
- 1H-tetrazole derivatives : δ 8.5–9.0 ppm for NH protons in DMSO-d₆ .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
Q. What factors influence the regioselectivity of alkylation in 5-substituted tetrazoles?
- Methodological Answer :
- Steric and electronic effects : Bulky substituents on the tetrazole ring favor 2-alkylation over 1-alkylation due to reduced steric hindrance .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.
- Base selection : Strong bases (e.g., NaH) promote deprotonation at the 2-position, directing alkylation to the less hindered site .
Advanced Research Questions
Q. How can computational chemistry tools resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare them with experimental data to validate structural assignments .
- Molecular Dynamics (MD) : Model solvent effects on regioselectivity to explain discrepancies in reaction outcomes .
- Software : Use Gaussian or ORCA for quantum mechanical calculations and Avogadro for visualization .
Q. What strategies address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Intermediate purification : Employ column chromatography after each step to remove side products (e.g., unreacted chlorobenzyl chlorides) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing decomposition pathways .
- Catalyst optimization : Screen heterogeneous catalysts (e.g., zeolites) to improve turnover frequency .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Structural modification : Introduce bioisosteres (e.g., thiadiazole or triazole moieties) to enhance bioavailability .
- In vitro assays :
- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .
- Docking studies : Predict binding affinity to target enzymes (e.g., fungal CYP51) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
